Aurodox

准备方法

合成路线和反应条件: 奥罗多克斯主要通过金链霉菌的发酵获得。 其生物合成涉及一个混合的聚酮合酶/非核糖体肽合成酶(PKS/NRPS)基因簇 . 初始的核心生物合成反应遵循另一种由不同链霉菌物种产生的抗生素——吉霉素的反应 . 最后一步涉及吡啶酮基团的甲基化,这对其生物活性至关重要 .

工业生产方法: 奥罗多克斯的工业生产涉及大规模发酵过程。金链霉菌在特定条件下培养,以优化奥罗多克斯的产量。 然后对发酵液进行提取和纯化处理,以分离该化合物 .

化学反应分析

Biosynthetic Pathway and Core Enzymatic Reactions

Aurodox biosynthesis involves a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) pathway homologous to kirromycin, with a critical methylation step differentiating its structure and activity.

Key Biosynthetic Steps:

| Gene/Enzyme | Function | Substrate/Product |

|---|---|---|

| AurAI–AurAVII | PKS/NRPS modules for backbone assembly | Malonyl-CoA, methylmalonyl-CoA |

| AurB | Incorporation of β-alanine | Aspartate (via AurD decarboxylase) |

| AurM * | SAM-dependent methyltransferase | Kirromycin → this compound (pyridone methylation) |

- The biosynthetic gene cluster (BGC) spans ~80 kb and shares 23 genes with the kirromycin BGC, excluding aurM *, which is unique to this compound .

- Disruption of the primary PKS gene (aurAI) abolishes this compound production, confirming its essential role in backbone synthesis .

Critical Methylation Step Conferring Anti-Virulence Activity

The final biosynthetic reaction involves AurM *, a methyltransferase that modifies kirromycin’s pyridone moiety:

- Experimental Validation : Heterologous expression of aurM** in Streptomyces collinus Tü 365 (a kirromycin producer) resulted in this compound production, confirmed via LC-MS (m/z 793 vs. kirromycin’s m/z 785) .

- Impact on Bioactivity : This methylation enhances T3SS inhibition while avoiding induction of Shiga toxin production—a critical advantage over traditional antibiotics .

Structural and Functional Comparison with Kirromycin

| Feature | Kirromycin | This compound |

|---|---|---|

| Pyridone Group | Unmethylated | Methylated (C-23 position) |

| Antibiotic Activity | Binds EF-Tu, inhibits translation | Retains EF-Tu binding |

| Anti-Virulence | None | T3SS inhibition via ler repression |

- This compound’s methylation reduces off-target bactericidal effects and specifically targets virulence pathways .

Heterologous Production and Yield Optimization

To enhance this compound yields for mechanistic studies:

- Host Engineering : Heterologous expression in S. collinus Tü 365 and S. coelicolor M1152 increased titres by 2–3× compared to native S. goldiniensis .

- Fermentation Conditions : Optimal production occurs in Glucose Yeast Extract Medium (GYM) with ≥154 hours of growth .

Mechanistic Insights from Transcriptomic Data

This compound’s anti-T3SS activity is linked to transcriptional repression of the LEE pathogenicity island:

科学研究应用

Antiviral Strategies

Aurodox's ability to inhibit T3SS makes it a valuable tool in developing antivirulence therapies. By targeting the secretion system rather than bacterial viability, it offers a novel approach to managing infections caused by antibiotic-resistant strains .

Biosynthesis Studies

Research into the biosynthesis of this compound has revealed insights into its production pathways within Streptomyces goldiniensis. Understanding these pathways not only aids in optimizing this compound yield but also paves the way for engineering derivatives with enhanced efficacy .

Potential for Combination Therapies

Given its unique mode of action, this compound could be effectively combined with traditional antibiotics to enhance treatment outcomes against multi-drug resistant infections. This synergy could mitigate the risks associated with conventional antibiotics while maintaining therapeutic effectiveness .

Case Study 1: Inhibition of Enteropathogenic Escherichia coli

In a controlled study, this compound was administered to mice infected with E. coli. Results indicated that all treated mice survived lethal doses of the pathogen, while control groups succumbed to infection. This study underscores this compound's potential as a viable alternative to traditional antibiotic treatments .

Case Study 2: Broad-Spectrum Efficacy

Further investigations have demonstrated that this compound is effective against other pathogens utilizing T3SS, including Salmonella and Yersinia pseudotuberculosis. The compound's ability to downregulate virulence factors across multiple species highlights its broad-spectrum potential as an antivirulence agent .

作用机制

奥罗多克斯通过专门靶向革兰氏阴性细菌中的 III 型分泌系统来发挥作用 . 该系统是由细菌用来将效应蛋白注射到宿主细胞中的针状装置,有利于感染 . 奥罗多克斯抑制该系统的表达和功能,从而阻止细菌建立感染 . 与传统抗生素不同,奥罗多克斯不会诱导毒素产生,使其成为一种很有前途的抗毒力剂 .

类似化合物:

吉霉素: 另一种由链霉菌物种产生的抗生素,具有类似的生物合成途径.

莫西霉素: 一种与奥罗多克斯结构相似的化合物,也是由链霉菌物种产生的.

奥罗多克斯的独特性: 奥罗多克斯的独特之处在于它专门抑制 III 型分泌系统,而 III 型分泌系统不是传统抗生素的常见靶点 . 这种独特的作用机制使其能够对抗细菌感染,而不促进耐药性的发展 . 此外,它能够抑制毒力因子而不诱导毒素产生,使其有别于其他抗生素 .

相似化合物的比较

Kirromycin: Another antibiotic produced by Streptomyces species, with a similar biosynthetic pathway.

Mocimycin: A compound with structural similarities to aurodox, also produced by Streptomyces species.

Uniqueness of this compound: this compound is unique due to its specific inhibition of the type III secretion system, which is not a common target for traditional antibiotics . This unique mechanism of action allows it to combat bacterial infections without promoting the development of resistance . Additionally, its ability to inhibit virulence factors without inducing toxin production sets it apart from other antibiotics .

生物活性

Aurodox is a polyketide compound produced by Streptomyces goldiniensis, known for its unique biological activity, particularly its role as an inhibitor of type III secretion systems (T3SS) in various pathogenic bacteria. This article delves into the biological activity of this compound, detailing its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

This compound primarily functions by downregulating the expression of T3SS in enteropathogenic and enterohemorrhagic Escherichia coli (EPEC and EHEC). This inhibition occurs at the transcriptional level, specifically targeting the master regulator ler, which is crucial for the expression of T3SS genes. Research indicates that this compound acts upstream of ler, thereby preventing the activation of the secretion system rather than directly inhibiting its components .

Key Findings on Mechanism

- Inhibition of T3SS Effectors : this compound significantly reduces the expression of several key effector proteins associated with T3SS, including EspB and EspF, which are vital for bacterial virulence. The compound exhibits an IC50 value of approximately 1.5 µg/ml for T3SS-mediated hemolysis without affecting bacterial growth .

- Non-Induction of RecA : Unlike traditional antibiotics that may induce stress responses in bacteria, this compound does not trigger RecA expression, which is essential for Shiga toxin production. This property suggests a lower likelihood of resistance development and adverse effects associated with conventional antibiotics .

Efficacy Against Pathogens

This compound has shown promising results in various studies regarding its effectiveness against pathogenic bacteria:

- In vitro Studies : In laboratory settings, this compound treatment resulted in a more than 90-fold reduction in the expression of specific T3SS effectors in Vibrio parahaemolyticus and significant downregulation in Salmonella Typhimurium .

- In vivo Studies : In murine models, this compound administration allowed mice to survive lethal doses of Citrobacter rodentium, a model organism for studying EPEC and EHEC infections. Mice treated with this compound exhibited significantly reduced colon weight and less severe intestinal hyperplasia compared to untreated controls .

Case Study 1: EHEC Infection Model

In a controlled experiment using HeLa cells infected with EHEC O157:H7, this compound treatment led to a reduction in bacterial adherence and a marked decrease in actin condensation associated with infection. Quantitative analysis revealed over a 3-log reduction in bacterial colonization when treated with this compound .

Case Study 2: Mouse Model for C. rodentium

Mice infected with a lethal dose of C. rodentium were treated with this compound. All treated mice survived beyond the observation period (18 days), while control mice succumbed to infection. The study highlighted this compound's potential as an antivirulence therapy rather than a traditional antibiotic .

Comparative Data Table

| Pathogen | Mechanism | Efficacy (IC50) | In Vivo Survival Rate |

|---|---|---|---|

| Enteropathogenic E. coli (EPEC) | Downregulates T3SS via ler repression | 1.5 µg/ml | High |

| Enterohemorrhagic E. coli (EHEC) | Inhibits effector protein secretion | 1.5 µg/ml | High |

| Citrobacter rodentium | Prevents pathogenesis | Not specified | 100% survival |

属性

CAS 编号 |

12704-90-4 |

|---|---|

分子式 |

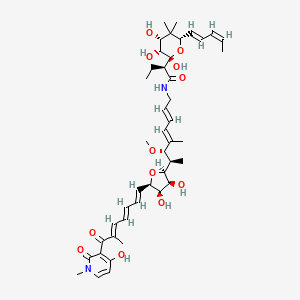

C44H62N2O12 |

分子量 |

811.0 g/mol |

IUPAC 名称 |

(2S)-N-[(2E,4E,6S,7R)-7-[(2S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide |

InChI |

InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32?,35?,36?,37-,38+,39?,40?,44?/m1/s1 |

InChI 键 |

NTAHMPNXQOYXSX-WTEFLBKUSA-N |

SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |

手性 SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C(C([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)/C=C/C=C\C)(C)C)O)O)O |

规范 SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aurodox; NSC 233989; NSC-233989; NSC233989. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。